3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:
Formation of the Spiro Ring: The spiro ring can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced through a sulfonylation reaction using mesitylsulfonyl chloride and a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the spiro compound in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spiro ring and methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides, thiols, and reduced spiro compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-(Tosyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
8-(Mesitylsulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one lies in its combination of functional groups and spiro structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the mesitylsulfonyl group can enhance the compound’s stability and reactivity, while the methoxyphenyl group can influence its biological activity.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-15-13-16(2)21(17(3)14-15)31(28,29)26-11-9-23(10-12-26)24-20(22(27)25-23)18-5-7-19(30-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIUKHXCNPLJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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